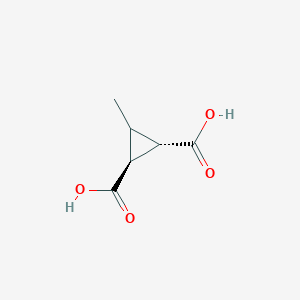

![molecular formula C10H9F4NO2 B2515441 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1259993-82-2](/img/structure/B2515441.png)

2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid, otherwise known as 2-Amino-3-Fluoro-3-Trifluoromethylphenylpropionic Acid (2-AFTPA), is a synthetic, non-steroidal compound used for a variety of scientific research applications. 2-AFTPA is a member of the class of compounds known as trifluoromethylphenylpropionic acids, which are used as pharmaceuticals and as reagents in scientific research. 2-AFTPA is a colorless, crystalline solid that is soluble in water and other organic solvents.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Other Compounds

The compound can be used as a reagent in the synthesis of other compounds. For example, it can be used to produce 2-Fluoro-3-(trifluoromethyl)benzonitrile .

Medicine

Incorporation of fluorine in organic molecules can exhibit unique behaviors, leading to several applications in medicine . The compound could potentially be used in the development of new pharmaceuticals.

Electronics

The unique properties of organo-fluorine compounds can also be utilized in the field of electronics .

Agrochemicals

Organo-fluorine compounds, including this one, can find applications in the development of agrochemicals .

Catalysis

The compound could potentially be used in catalysis, given the unique properties of organo-fluorine compounds .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that similar compounds have been shown to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This suggests that 2-FLUORO-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE might interact with its targets in a similar manner, potentially inhibiting the function of the CGRP receptor.

Biochemical Pathways

Given the potential interaction with the cgrp receptor, it’s plausible that this compound could influence pathways related to pain perception and inflammation, as cgrp is a potent vasodilator and can function in the transmission of pain .

Result of Action

If it acts as an antagonist to the cgrp receptor, it could potentially inhibit the function of this receptor, leading to reduced pain perception .

Eigenschaften

IUPAC Name |

2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTKGTLWCOCZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)

amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)